

MM3122: A Potent Inhibitor of TMPRSS2 for Antiviral Therapy

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Compound of Interest

Compound Name: MM3122

Cat. No.: B10823764

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An In-depth Technical Guide on a Novel Host-Cell Directed Antiviral Candidate

Introduction

MM3122 is a novel, potent, small-molecule inhibitor of Transmembrane Serine Protease 2 (TMPRSS2), a host-cell enzyme crucial for the entry of several viruses, including SARS-CoV-2 and other coronaviruses.[1][2][3] Developed through rational structure-based drug design, **MM3122** belongs to the ketobenzothiazole class of compounds.[1][4] This technical guide provides a comprehensive overview of the initial description, mechanism of action, and preclinical data for **MM3122**, targeted at researchers, scientists, and drug development professionals.

First Publications

MM3122 was first described in a 2021 publication in the Proceedings of the National Academy of Sciences (PNAS) titled, "A novel class of TMPRSS2 inhibitors potently block SARS-CoV-2 and MERS-CoV viral entry and protect human epithelial lung cells." [1][5][6] This foundational paper details the discovery, synthesis, and initial characterization of **MM3122** as a lead candidate for a host-directed antiviral therapy for COVID-19.[1] Subsequent publications have further explored its efficacy in various models.[7][8][9][10][11]

Mechanism of Action

MM3122 functions by inhibiting the enzymatic activity of host-cell serine proteases, primarily TMPRSS2, but also matriptase and hepsin.[3][10][12] For many respiratory viruses, including SARS-CoV-2, the viral spike protein requires cleavage by a host protease to become activated and mediate the fusion of the viral and cellular membranes, a critical step for viral entry into the host cell.[3] By blocking the activity of TMPRSS2, **MM3122** prevents this spike protein activation, thereby inhibiting viral entry and subsequent replication.[3]

Quantitative Data Summary

The initial publications on **MM3122** provided key quantitative data on its potency and pharmacokinetic properties.

Parameter	Value	Assay/Model	Reference
IC50 vs. TMPRSS2	340 pM	Recombinant full-length TMPRSS2 protein	[1][4][5]
EC50 vs. VSV-SARS-CoV-2 chimeric virus	430 pM	Calu-3 human lung epithelial cells	[1][5]
EC50 vs. SARS-CoV-2 (cytopathic effects)	74 nM	Calu-3 human lung epithelial cells	[1][4][5]
EC50 vs. MERS-CoV	870 pM	Cell entry assay	[1][5]
Plasma Half-life (mice)	8.6 h	In vivo pharmacokinetic study	[1][4]
Lung Tissue Half-life (mice)	7.5 h	In vivo pharmacokinetic study	[1][4]

Key Experimental Protocols

Recombinant TMPRSS2 Inhibition Assay

The inhibitory activity of **MM3122** against recombinant full-length human TMPRSS2 was determined using a fluorogenic substrate-based assay. The assay measures the rate of cleavage of a synthetic substrate that releases a fluorescent signal upon cleavage by

TMPRSS2. The experiment was performed with varying concentrations of **MM3122** to determine the half-maximal inhibitory concentration (IC₅₀).

Viral Entry Assays

Pseudotyped Virus Entry Assay: A vesicular stomatitis virus (VSV) construct expressing the SARS-CoV-2 spike protein and luciferase (VSV-SARS-CoV-2-S) was used to infect Calu-3 human lung epithelial cells in the presence of varying concentrations of **MM3122**. The viral entry was quantified by measuring the luciferase activity in the cell lysates 24 hours post-infection.

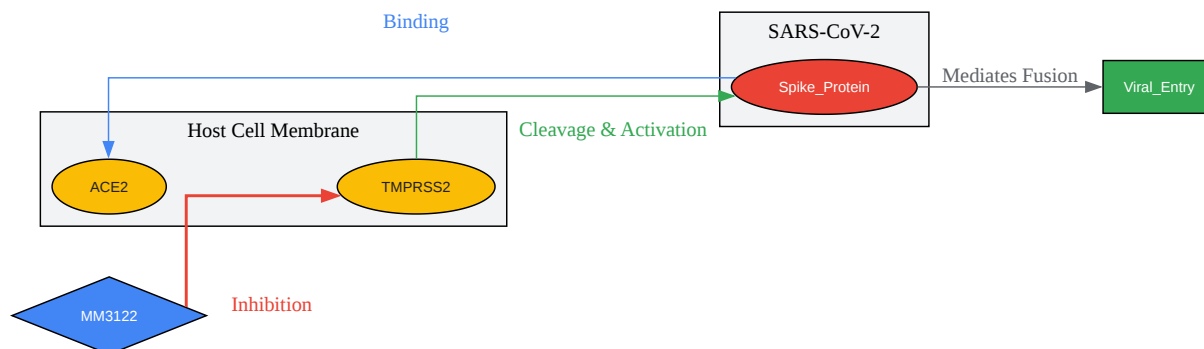
Authentic SARS-CoV-2 Infection Assay: Calu-3 cells were infected with SARS-CoV-2 in the presence of different concentrations of **MM3122**. The antiviral efficacy was determined by measuring the inhibition of virus-induced cytopathic effects (CPE) using a cell viability assay (e.g., MTS or CellTiter-Glo) after a set incubation period.

Pharmacokinetic Studies in Mice

MM3122 was administered to mice, and blood and lung tissue samples were collected at various time points. The concentration of **MM3122** in the plasma and lung homogenates was quantified using liquid chromatography-mass spectrometry (LC-MS/MS). These data were used to determine the pharmacokinetic parameters, including the half-life of the compound in plasma and lung tissue.

Visualizations

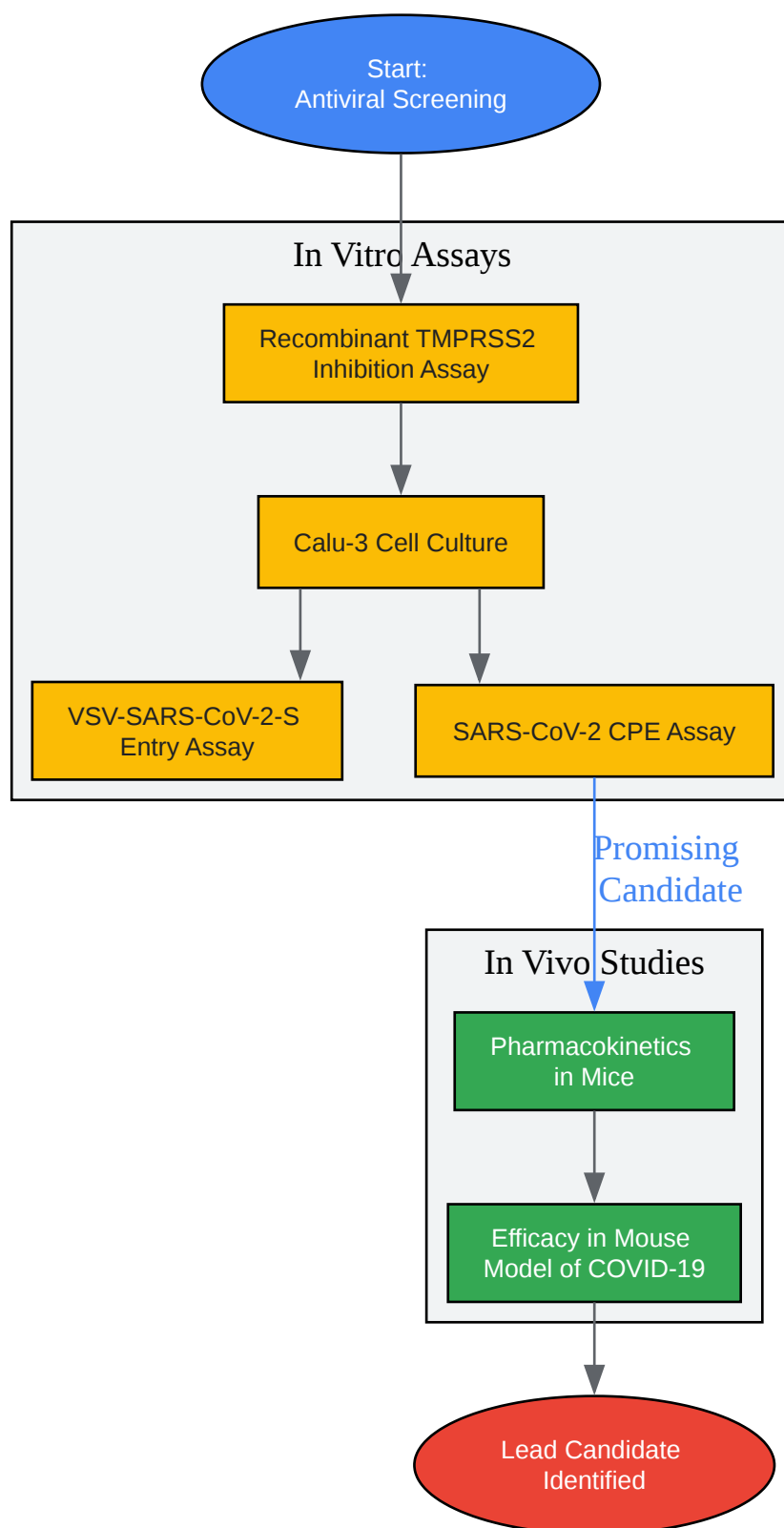
Signaling Pathway of Viral Entry and Inhibition by **MM3122**



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Caption: SARS-CoV-2 entry and its inhibition by **MM3122**.

Experimental Workflow for Antiviral Efficacy Testing



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Caption: Preclinical evaluation workflow for **MM3122**.

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